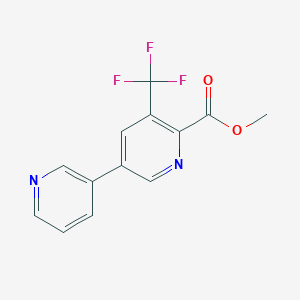

Methyl 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinate

説明

特性

IUPAC Name |

methyl 5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(13(14,15)16)5-9(7-18-11)8-3-2-4-17-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFERAQDWTQEWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C2=CN=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Regioselective Ortho-Metallation and Electrophilic Quenching

A predominant route involves regioselective metallation of a suitably substituted bromopyridine intermediate, followed by electrophilic quenching to install the carboxylate ester functionality.

- Starting Material: 3-bromo-5-(pyridin-3-yl)pyridine derivatives.

- Metallation Reagent: TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride complex) or TMP-Li.

- Solvents: Aprotic solvents such as tetrahydrofuran (THF), toluene, or mixtures with methyl-THF.

- Temperature: Controlled between -50 °C and +50 °C, often optimized around 0 °C to room temperature.

- Electrophiles: Carbon dioxide (CO2) or dimethyl carbonate (CO(OCH3)2) to introduce the carboxylate moiety.

- Additives: Ligands such as TMEDA, DMPU, HMPA, or DMEA may be added to enhance metallation efficiency.

$$

\text{3-bromo-5-(pyridin-3-yl)pyridine} \xrightarrow[\text{TMPMgCl·LiCl}]{\text{THF, -50 to 50 °C}} \text{Metallated intermediate} \xrightarrow[\text{CO}2 \text{ or } CO(OCH3)_2]{} \text{Methyl 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinate}

$$

This method achieves high regioselectivity and allows the direct formation of the methyl ester without extensive protecting group manipulations or hazardous reagents.

Esterification of Picolinic Acid Derivatives

An alternative or complementary approach includes the esterification of 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinic acid:

- Starting Material: 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinic acid.

- Reagents: Methanol as the esterifying agent.

- Catalysts: Acid catalysts such as sulfuric acid or acid chlorides under reflux conditions.

- Conditions: Reflux in methanol with catalytic acid, sometimes under inert atmosphere.

This classic esterification route is widely used for picolinate derivatives and yields the methyl ester in good yields. Industrial processes may employ continuous flow reactors for enhanced control and scalability.

Palladium-Catalyzed Carbonylation

For the introduction of the ester group, palladium-catalyzed carbonylation of bromopyridine precursors is also reported:

- Catalyst: Pd-dppf (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex).

- Base: Triethylamine.

- Solvent: Methanol.

- Conditions: Pressurized carbon monoxide (60 psi), 80 °C, 3 hours.

- Outcome: Methyl ester formation via carbonylation of 2-bromo-5-(trifluoromethyl)pyridine intermediates.

This method provides high yields (up to 100%) and is suitable for scale-up due to the catalytic efficiency and mild conditions.

Detailed Experimental Data and Yields

| Method | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| TMPMgCl·LiCl metallation + CO2 | THF, -50 to 50 °C, aprotic solvent, TMEDA additive | 90-95 | High regioselectivity, avoids protecting groups, scalable |

| Esterification with MeOH | Reflux in MeOH with acid catalyst | 80-90 | Classical Fischer esterification, simple setup |

| Pd-catalyzed carbonylation | Pd-dppf, Et3N, CO (60 psi), MeOH, 80 °C, 3 h | ~100 | Efficient catalytic process, industrially relevant |

| NaBH4 reduction (related step) | 0-20 °C, MeOH, NaBH4 | 72-93 | Used for reduction of ester intermediates in related syntheses |

These data are compiled from various experimental reports, showing the versatility of synthetic routes and conditions.

Synthetic Route Summary and Mechanistic Insights

Regioselective Metallation: The use of TMPMgCl·LiCl enables selective deprotonation ortho to the nitrogen in the pyridine ring, generating a metallated intermediate primed for electrophilic attack.

Electrophilic Quenching: Introduction of CO2 or dialkyl carbonates leads to carboxylation and subsequent ester formation, often in situ.

Catalytic Carbonylation: Palladium-catalyzed carbonylation converts aryl bromides directly to esters under CO atmosphere, offering an alternative to metallation.

Purification: Products are typically purified by silica gel chromatography, yielding analytically pure this compound.

Representative Synthetic Procedure (Based on Patent WO2018116139A1)

Step 1: To a dry flask under nitrogen, add 3-bromo-5-(pyridin-3-yl)pyridine (1 equiv) in THF.

Step 2: Cool to 0 °C, add TMPMgCl·LiCl (1-2 equiv) dropwise, stir for 1-2 hours to form metallated intermediate.

Step 3: Bubble CO2 gas or add dimethyl carbonate (1.5 equiv), stir at 0 °C to room temperature for 2-4 hours.

Step 4: Quench with aqueous acid, extract organic layer, dry, and concentrate.

Step 5: Purify by column chromatography to isolate this compound.

Analytical Characterization

NMR (1H, 13C): Confirm substitution pattern and ester formation.

Mass Spectrometry: Molecular ion peak consistent with C13H9F3N2O2.

HPLC: Purity assessment with retention times dependent on column and solvent system.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-bromo-5-(pyridin-3-yl)pyridine, methanol, CO2 |

| Metallation Reagent | TMPMgCl·LiCl (1-5 equiv) |

| Solvent | THF, toluene, methyl-THF |

| Temperature Range | -50 °C to +50 °C |

| Electrophiles | CO2, dimethyl carbonate |

| Catalysts | Pd-dppf (for carbonylation) |

| Reaction Time | 1-4 hours |

| Yields | 72-100% |

| Purification | Silica gel chromatography |

化学反応の分析

Methyl 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

科学的研究の応用

Methyl 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of Methyl 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are subject to ongoing research.

類似化合物との比較

Substituent Effects

- Steric and Polar Contributions : The pyridin-3-yl group at position 5 in the target compound introduces significant steric bulk compared to simpler substituents like -CF₃ (Methyl 5-(trifluoromethyl)picolinate) or -Cl (Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate). This may reduce metabolic clearance but complicate synthetic accessibility .

- Lipophilicity : Methyl 3-methyl-5-(trifluoromethyl)picolinate, with a methyl group at position 3, exhibits higher lipophilicity than the target compound, favoring membrane permeability .

Research Implications

- Medicinal Chemistry : The pyridin-3-yl group in the target compound could serve as a pharmacophore for targeting kinases or neurotransmitter receptors, though direct evidence is lacking in the provided data.

- Agrochemical Potential: Trifluoromethylated pyridines are prevalent in herbicides and insecticides, suggesting that the target compound may have unexplored applications in crop protection .

生物活性

Methyl 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 288.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration and interaction with intracellular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl moiety increases binding affinity to biological targets, potentially modulating their activity. Research indicates that this compound may act as an inhibitor or modulator of various cellular pathways, leading to significant biological effects such as antimicrobial and anticancer activities .

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits notable antimicrobial activity. This includes efficacy against certain bacterial strains, which could be leveraged in developing new antibiotics or antimicrobial agents.

Anticancer Activity

Research has demonstrated the compound's potential in cancer treatment, particularly through its antiproliferative effects on various cancer cell lines. In vitro studies have shown that the compound exhibits significant cytotoxicity against pancreatic cancer cell lines, with IC50 values ranging from 0.051 µM to 0.066 µM for BxPC-3 and Panc-1 cells, respectively. In contrast, the IC50 value for normal human lung fibroblasts (WI38) was found to be 0.36 µM, indicating selective toxicity towards cancer cells .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Methyl 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinate?

- Methodology : Utilize liquid chromatography-mass spectrometry (LCMS) to confirm molecular weight (e.g., observed m/z 730 [M+H]+ for structurally related compounds) and high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) modifiers to determine purity and retention time (e.g., 1.58 minutes under SMD-TFA05 conditions) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential for structural elucidation, particularly to distinguish trifluoromethyl and pyridinyl substituents.

Q. How can researchers synthesize this compound?

- Methodology : Employ Suzuki-Miyaura cross-coupling for introducing the pyridin-3-yl group to the picolinate core, using palladium catalysts (e.g., PdCl₂(dppf)) and boronic acid derivatives (e.g., (6-(methoxycarbonyl)pyridin-3-yl)boronic acid). Optimize reaction conditions in dioxane/NaHCO₃ solvent systems at controlled temperatures (60–80°C) to achieve yields >70% . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. What are the key structural analogs of this compound, and how do they differ in reactivity?

- Methodology : Compare analogs like Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate (bromine vs. trifluoromethyl substituents) and Methyl 5-bromo-3-methylpicolinate (halogen positioning effects). Use density functional theory (DFT) calculations to predict electronic effects, and validate experimentally via nucleophilic substitution assays .

Advanced Research Questions

Q. How do electronic properties of the trifluoromethyl and pyridinyl groups influence bioactivity?

- Methodology : Conduct comparative studies with analogs lacking the trifluoromethyl group (e.g., Methyl 5-(pyridin-3-yl)picolinate) to assess pharmacokinetic parameters (e.g., LogP, metabolic stability). Use in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms) to quantify steric and electronic impacts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent assay buffers) to minimize variability. Perform meta-analyses of existing data to identify confounding factors, such as solvent effects (DMSO vs. aqueous solubility) or impurities in commercial batches .

Q. How does the compound behave under oxidative or reductive conditions?

- Methodology : Expose the compound to oxidizing agents (e.g., KMnO₄) to form 3-oxo-5-(trifluoromethyl)picolinic acid or reducing agents (e.g., NaBH₄) to yield 3-hydroxy derivatives. Monitor reaction pathways via LCMS and isolate intermediates for stability profiling .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology : Optimize catalytic systems (e.g., chiral ligands for asymmetric synthesis) and monitor reaction kinetics under continuous-flow conditions. Use in situ FTIR or Raman spectroscopy to detect intermediates and prevent racemization .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。